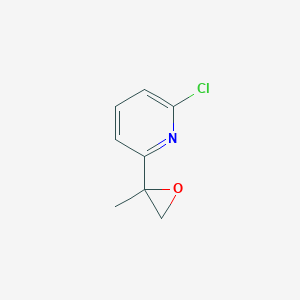

2-Chloro-6-(2-methyloxiran-2-yl)pyridine

Beschreibung

2-Chloro-6-(2-methyloxiran-2-yl)pyridine is a pyridine derivative featuring a chloro substituent at the 2-position and a 2-methyloxiran (epoxide) group at the 6-position. The compound’s epoxide group may influence its metabolic pathways, solubility, and environmental persistence compared to other chloro-substituted pyridines .

Eigenschaften

IUPAC Name |

2-chloro-6-(2-methyloxiran-2-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-8(5-11-8)6-3-2-4-7(9)10-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZGJVPDGBPZBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C2=NC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-methyloxiran-2-yl)pyridine typically involves the reaction of 2-chloro-6-pyridylmethanol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for monitoring and controlling reaction parameters ensures the efficient production of high-purity 2-Chloro-6-(2-methyloxiran-2-yl)pyridine .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-(2-methyloxiran-2-yl)pyridine undergoes various chemical reactions, including:

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of diols.

Reduction: Formation of 2-methyloxiran-2-ylpyridine.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-(2-methyloxiran-2-yl)pyridine is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: In the study of enzyme mechanisms and as a probe for biological assays.

Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 2-Chloro-6-(2-methyloxiran-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways . The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins, altering their function . This reactivity makes it a valuable tool in biochemical research and drug development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-Chloro-6-(2-methyloxiran-2-yl)pyridine with structurally related pyridine derivatives:

Key Observations:

- Epoxide Reactivity : The 2-methyloxiran group in the target compound likely increases its reactivity, making it prone to ring-opening reactions under acidic or nucleophilic conditions. This contrasts with the stable trichloromethyl (nitrapyrin) and trifluoromethyl groups, which confer persistence in environmental matrices .

- Solubility Trends : The methoxy substituent enhances water solubility compared to halogenated analogs, while the trifluoromethyl and trichloromethyl groups reduce solubility due to hydrophobicity .

Toxicological and Metabolic Profiles

- Weak mutagenicity in Salmonella typhimurium strains with metabolic activation; bile duct hyperplasia reported in female rats at 1.5 mg/kg/day .

- 2-Chloro-6-(trifluoromethyl)pyridine: Limited toxicity data, but its use in neonicotinoid alternatives (e.g., tralopyril) suggests moderate environmental toxicity .

- Target Compound (Epoxide Derivative): Epoxides are generally reactive and may form DNA adducts or induce oxidative stress.

Industrial and Regulatory Considerations

- Nitrapyrin : Regulated under occupational exposure limits (10 mg/m³ in the Netherlands) due to reproductive and hepatic risks .

- 2-Chloro-6-(trifluoromethyl)pyridine : High demand in agrochemical markets, driven by insecticide production; global capacity projected to grow at 6.2% CAGR (2020–2025) .

- Target Compound: Likely subject to stringent handling protocols due to epoxide reactivity. No established exposure limits; further mutagenicity and ecotoxicity studies are warranted .

Biologische Aktivität

2-Chloro-6-(2-methyloxiran-2-yl)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-Chloro-6-(2-methyloxiran-2-yl)pyridine typically involves the reaction of 2-chloropyridine with epichlorohydrin under controlled conditions. The reaction can be facilitated by various catalysts or solvents to enhance yield and purity.

Antimicrobial Properties

Research indicates that 2-Chloro-6-(2-methyloxiran-2-yl)pyridine exhibits significant antimicrobial activity. A study conducted on various derivatives demonstrated that compounds with similar structures showed inhibition against a range of bacteria, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were determined using the microplate Alamar Blue assay, revealing promising results for further development as an antimicrobial agent.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2-Chloro-6-(2-methyloxiran-2-yl)pyridine | 50 | Moderate |

| Isoniazid | 1.6 | High |

| Streptomycin | 3.12 | High |

Antitubercular Activity

In a separate evaluation for antitubercular activity, compounds related to 2-Chloro-6-(2-methyloxiran-2-yl)pyridine were tested against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited notable activity, suggesting that modifications to the structure could enhance efficacy.

The biological activity of 2-Chloro-6-(2-methyloxiran-2-yl)pyridine can be attributed to its ability to interact with specific molecular targets. The epoxide group in the structure is believed to facilitate binding with proteins or enzymes involved in bacterial cell wall synthesis, leading to cell death.

Case Studies

-

Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry examined various pyridine derivatives and their antimicrobial properties. The study revealed that compounds with halogen substitutions at specific positions exhibited enhanced activity against resistant strains of bacteria.

"The introduction of a chloro group at the 6-position significantly improved the antibacterial profile" .

- Antitubercular Screening : Another research effort focused on screening compounds for activity against M. tuberculosis. The findings suggested that modifications to the pyridine ring could lead to improved antitubercular properties, with some derivatives showing MIC values comparable to established treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.